1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethoxy group, a mercapto group, and a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Group: This step involves the introduction of the difluoromethoxy group onto an aromatic ring. This can be achieved using reagents such as difluoromethyl ether and a suitable catalyst.
Introduction of the Mercapto Group: The mercapto group can be introduced through a nucleophilic substitution reaction, where a thiol group replaces a leaving group on the aromatic ring.
Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Difluoromethoxy)phenyl)propan-2-one:
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one: Contains a trifluoromethylthio group instead of a mercapto group, which can significantly alter its chemical properties and reactivity.
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one: Similar structure but with different positioning of the functional groups, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the aromatic ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H10F2O2S |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)2-7-3-8(14-10(11)12)5-9(15)4-7/h3-5,10,15H,2H2,1H3 |
InChI Key |
RYQWRDFSJOXFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)S)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.